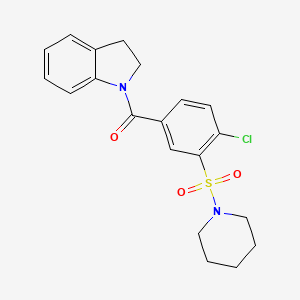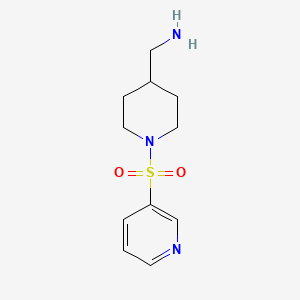![molecular formula C11H13ClN2O4S B2983584 methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)acrylate CAS No. 931359-99-8](/img/structure/B2983584.png)
methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)acrylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used in the field of biochemistry and molecular biology due to its unique properties and mechanism of action.
Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 3-(dimethylamino) acrylates, including compounds with structural similarities to methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)acrylate, have been synthesized and utilized as precursors for producing pyrimidine-4(3H)-ones. These reactions demonstrate the compound's utility in generating biologically relevant heterocycles, showcasing its versatility in organic synthesis (Sokolenko et al., 2017).
Polymer Science Applications
In polymer science, the equilibrium constants for atom transfer radical polymerization (ATRP) of methyl acrylate were studied, revealing insights into the polymerization process under various conditions, which could influence the synthesis of polymers involving similar acrylate compounds (Wang et al., 2012). Furthermore, studies on the single-electron transfer-living radical polymerization (SET-LRP) of methyl acrylate show the relevance of ligands in controlling the polymerization process, indicating that compounds like methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)acrylate could play a role in polymer synthesis (Nguyen et al., 2012).
Material Science and Engineering
The compound's structural motif is useful in material science, particularly in developing photochromic materials. Methylacrylate polymers with photochromic side chains have been synthesized, highlighting potential applications in creating responsive materials that change properties in response to light (Ortyl et al., 2002).
Environmental Applications
Research on polymer electrolyte membranes for fuel cells involves radiation-induced graft polymerization of methyl acrylate, underscoring the environmental applications of acrylate derivatives in creating energy-efficient materials (Takahashi et al., 2008).
properties
IUPAC Name |
methyl (E)-2-(2-chloropyridin-3-yl)sulfonyl-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4S/c1-14(2)7-9(11(15)18-3)19(16,17)8-5-4-6-13-10(8)12/h4-7H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXDVBOQRWVMGB-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B2983504.png)
![1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983506.png)
![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2983507.png)

![5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2983509.png)
![Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride](/img/structure/B2983510.png)
![5-{[(4-tert-butylphenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2983513.png)


![9-(5-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983517.png)
amino}propanoic acid](/img/structure/B2983518.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide](/img/structure/B2983520.png)
![Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2983521.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2983522.png)